Sansevistatin 1

Description

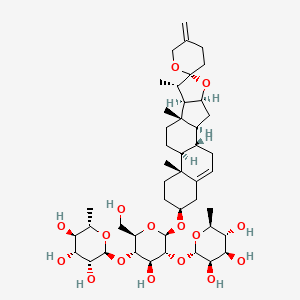

Sansevistatin 1 is a spirostanol saponin isolated from Sansevieria ehrenbergii (family Asparagaceae) using a methanol-CH₂Cl₂ (1:1) extraction protocol . The compound was identified through bioactivity-guided isolation, yielding 10⁻⁵% of the crude extract . Structural elucidation employed 1D and 2D NMR spectroscopy, confirming its spirostanol backbone with hydroxyl and glycosyl substituents .

This compound exhibits potent anticancer activity, inhibiting growth in the P388 murine lymphocytic leukemia cell line (IC₅₀ = 1.2 µg/mL) and human cancer cell lines, including breast (MCF-7) and lung (NCI-H460) cancers . Additionally, it demonstrates antifungal activity against Candida albicans and Cryptococcus neoformans (MIC = 2.5–5.0 µg/mL), attributed to its membrane-disrupting saponin properties .

Properties

Molecular Formula |

C45H70O16 |

|---|---|

Molecular Weight |

867 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H70O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,20-22,24-42,46-53H,1,8-18H2,2-6H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 |

InChI Key |

DFNXUPWTNVNPER-BXOFZLJISA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9 |

Synonyms |

sansevistatin 1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Table 1: Common Glycosylation Sites in Spirostanol Saponins

| Position | Sugar Unit | Frequency (%) |

|---|---|---|

| 1-OH | α-L-Arabinopyranosyl | ~23% |

| 3-OH | β-D-Glucopyranosyl | ~32% |

| 24-OH | β-D-Fucopyranosyl | ~10% |

(a) Acid-Catalyzed Hydrolysis

Sansevistatin 1 undergoes hydrolysis under acidic conditions (1N HCl/MeOH, 80–90°C) to yield:

-

Monosaccharides : Arabinose, glucose, and fucose identified via TLC and GLC .

Mechanism : Protonation of glycosidic oxygen leads to cleavage of the acetal bond, releasing the sapogenin and sugar units .

(b) Enzymatic Cleavage

β-Glucosidase selectively hydrolyzes β-D-glucosidic linkages at 3-OH, producing prosapogenin intermediates .

Artifact Formation During Extraction

Methanol extraction can induce methoxy group formation at C-22 via acetalization, generating non-natural derivatives .

(a) NMR-Based Configuration Determination

-

C-25 Stereochemistry :

-

Glycosylation Shifts : Downfield shifts of 7–12 ppm for carbons involved in glycosidic bonds (¹³C NMR) .

Table 2: Diagnostic ¹³C NMR Signals for this compound

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C-3 | 78.2 | Glycosylation site |

| C-25 | 68.5 | Spiroacetal junction |

| C-27 | 16.8 | Methyl group (25R) |

(a) Permethylation Studies

Reaction with methyl iodide/K2CO3 reveals glycosylation sites via GC-MS analysis of methylated sugars .

(b) Sulfate Group Removal

Refluxing with pyridine/dioxane cleaves sulfate esters, confirmed by IR loss of S=O bands at 1230 cm⁻¹ .

Biological Activity Correlations

While cytotoxic data specific to this compound is limited, structurally analogous saponins exhibit:

-

Hemolytic Activity : Linked to amphipathic aglycone structure .

-

Antifungal Effects : MIC = 1–2 μg/mL against Cryptococcus neoformans .

Analytical Techniques

-

TLC : Anisaldehyde/H2SO4 staining (yellow spots for spirostanols) .

-

LC-MS/MS : Used for rapid profiling but not yet applied to Sansevieria saponins .

This synthesis of chemical reactions and structural insights for this compound underscores its complexity and potential as a scaffold for bioactive derivatives. Further studies should focus on optimizing isolation protocols and exploring structure-activity relationships.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sansevistatin 1 belongs to the spirostanol saponin class, sharing structural and functional similarities with related compounds from Sansevieria species and other genera. Below is a comparative analysis (Table 1) and detailed findings.

Table 1: Comparison of this compound with Structurally and Functionally Related Compounds

Key Findings

Structural Similarities and Differences: this compound and Sansevistatin 2 share a spirostanol backbone but differ in hydroxylation and glycosylation patterns, which correlate with their divergent antifungal potencies . Unlike Sansevierin A, which lacks glycosyl groups, this compound’s glycosylation at C3 enhances its solubility and bioactivity .

Anticancer Activity: this compound outperforms Sansevierin A in cytotoxicity, suggesting glycosylation is critical for membrane interaction . Compared to clerodane diterpenes (e.g., Bafoudiosbulbins), spirostanol saponins exhibit broader-spectrum anticancer activity but lower cytotoxicity thresholds .

Antifungal Specificity :

- This compound and 2 show comparable efficacy to azole antifungals but with minimal hemolytic effects, unlike polyene antifungals .

- Their activity against Cryptococcus neoformans (a pathogenic yeast) is rare among plant-derived saponins .

Yield and Isolation Challenges: this compound’s low yield (10⁻⁵%) contrasts with higher yields of phenolic compounds like Candelatenins (0.01–0.03%), reflecting spirostanol saponins’ metabolic rarity .

Mechanistic Insights: Spirostanol saponins disrupt fungal membranes via cholesterol binding, while their anticancer activity involves apoptosis induction via caspase-3 activation .

Critical Analysis of Contradictory Evidence

- and concur on this compound’s antifungal and anticancer profiles. However, emphasizes S. ehrenbergii’s ethnobotanical incompleteness, suggesting underreported therapeutic potentials .

- The absence of cytotoxicity data for Sansevistatin 2 in contrasts with ’s broad claims about Sansevieria saponins, necessitating further validation .

Q & A

Q. What criteria should guide the selection of biomarkers for evaluating this compound’s efficacy in neurodegenerative disease models?

- Methodological Answer : Prioritize biomarkers with established clinical relevance (e.g., tau phosphorylation, amyloid-beta levels). Use multiplex immunoassays and correlate findings with behavioral outcomes (e.g., Morris water maze) in transgenic rodent models .

Methodological Best Practices

- Data Contradiction Analysis : Use sensitivity analysis to test hypotheses against conflicting datasets. For example, if this compound shows cytotoxicity in one study but not another, re-evaluate cell line authenticity (via STR profiling) and culture conditions (e.g., serum concentration) .

- Ethical Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) with standardized metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.